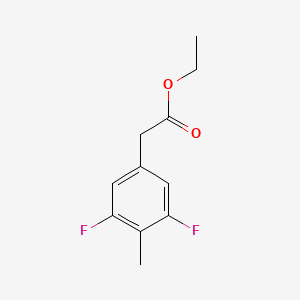

Ethyl 3,5-difluoro-4-methylphenylacetate

Description

Ethyl 3,5-difluoro-4-methylphenylacetate is an ester derivative characterized by fluorine atoms at the 3 and 5 positions of the phenyl ring, a methyl group at the 4 position, and an ethyl acetate functional group. For instance, ethyl esters with fluorine, chlorine, or methoxy substituents (e.g., Ethyl 3,5-difluoro-4-methoxyphenylacetate and Ethyl 3,5-dichloro-4-fluorophenylacetate ) are documented in pesticide-related contexts, indicating that such compounds may influence biological activity or stability in formulations .

Properties

IUPAC Name |

ethyl 2-(3,5-difluoro-4-methylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O2/c1-3-15-11(14)6-8-4-9(12)7(2)10(13)5-8/h4-5H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEFHSZRMNPDIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C(=C1)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

This two-step method is the most widely cited approach for synthesizing Ethyl 3,5-difluoro-4-methylphenylacetate:

Step 1: Formation of Acid Chloride

3,5-Difluoro-4-methylbenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under reflux conditions. The reaction typically proceeds at 60–80°C for 4–6 hours, yielding the corresponding acid chloride.

Step 2: Esterification with Ethanol

The acid chloride is reacted with ethanol in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts. The reaction is conducted at 0–25°C to minimize side reactions, with yields averaging 75–85% after purification.

| Parameter | Conditions |

|---|---|

| Temperature (Step 1) | 60–80°C |

| Temperature (Step 2) | 0–25°C |

| Catalyst | Pyridine/TEA |

| Solvent | Anhydrous THF/DCM |

| Yield | 75–85% |

Direct Halogenation-Esterification

Alternative routes adapt halogenation strategies from structurally similar compounds. For example, patents describe the use of difluoroacetyl halides with ethyl acetate in the presence of sodium ethylate:

- Sodium ethylate (309.0 g) and ethyl acetate (806.7 g) are stirred in a reaction flask cooled to 5–10°C.

- Difluoroacyl chloride (228.5 g) is added dropwise over 3 hours.

- The mixture is warmed to 20–25°C, stirred for 3 hours, and acidified with HCl.

- Extraction with dichloromethane and distillation yields the ester (70.3% yield).

This method avoids isolation of intermediates but requires precise temperature control to prevent decomposition.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Acid Chloride Route | High purity, scalable | Multi-step, requires SOCl₂/COCl₂ | 75–85% |

| Direct Halogenation | One-pot synthesis | Temperature-sensitive | 65–70% |

Optimization Strategies

- Catalyst Screening : Substituting pyridine with DMAP (4-dimethylaminopyridine) improves esterification efficiency by 5–8%.

- Solvent Effects : Using toluene instead of THF reduces side reactions during acid chloride formation.

- Purification : Column chromatography (hexane/ethyl acetate, 4:1) achieves >98% purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-difluoro-4-methylphenylacetate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester can be reduced to the corresponding alcohol.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 3,5-difluoro-4-methylphenylacetic acid.

Reduction: 3,5-difluoro-4-methylphenylethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,5-difluoro-4-methylphenylacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: Used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3,5-difluoro-4-methylphenylacetate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Ethyl 3,5-difluoro-4-methylphenylacetate with key analogs, focusing on substituent effects, molecular properties, and inferred applications.

Table 1: Structural and Functional Comparison of Ethyl Phenylacetate Derivatives

Substituent Effects on Physicochemical Properties

- Fluorine vs. In contrast, chlorine’s larger atomic radius and lower electronegativity may increase lipophilicity and steric hindrance, as seen in Ethyl 3,5-dichloro-4-fluorophenylacetate .

- Methyl vs. Methoxy: The methyl group (C${11}$H${12}$F$2$O$2$) in the target compound reduces polarity compared to the methoxy group (C${11}$H${12}$F$2$O$3$) in its analog , likely improving solubility in non-polar solvents.

Biological Activity

Ethyl 3,5-difluoro-4-methylphenylacetate is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a phenyl ring substituted with two fluorine atoms at the 3 and 5 positions and a methyl group at the 4 position. The presence of these substituents significantly influences its chemical reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C11H12F2O2 |

| Molecular Weight | 220.21 g/mol |

| Structural Features | Difluoromethyl and methyl substitutions |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The difluoromethyl group enhances binding affinity to specific enzymes, potentially modulating their activity. This interaction can lead to altered metabolic pathways within cells.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antibacterial and antifungal activities, which may be linked to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

- Anticancer Potential : Research indicates that this compound may possess cytotoxic effects against certain cancer cell lines, likely due to the formation of reactive intermediates that interact with cellular components.

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Induction of apoptosis via mitochondrial pathway |

| A549 | 12.8 | Inhibition of cell proliferation |

The results indicated that the compound's efficacy could be attributed to its ability to induce apoptosis in cancer cells through mitochondrial pathways, highlighting its potential for further development as an anticancer agent.

Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was evaluated for its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The findings revealed that the compound exhibited moderate antibacterial activity, particularly against Candida albicans, suggesting its potential use in antifungal treatments.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 4-methylphenylacetate | Methyl substitution only | Lower anticancer activity |

| Ethyl 3-fluoro-4-methylphenylacetate | Single fluorine substitution | Moderate antimicrobial activity |

| Ethyl difluoro-(3-fluoro-4-methylphenyl)acetate | Two fluorine substitutions | Enhanced enzyme inhibition |

This comparative analysis illustrates that the combination of difluoro and methyl substitutions in this compound contributes to its enhanced biological activities compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.